3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)-
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Overview
Description
3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that includes a phenyl group, a pyrrolidinyl group, and a carboxylic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the isoquinoline core . Subsequent functionalization steps introduce the pyrrolidinyl and carboxylic acid groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline derivatives: These compounds share a similar isoquinoline core but differ in their substituents and functional groups.
Indole derivatives: These compounds have a similar bicyclic structure but with a nitrogen atom in a different position.
Quinolone derivatives: These compounds also feature a bicyclic structure but with different functional groups and biological activities.
Uniqueness
3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.
Biological Activity
3-Isoquinolinecarboxylic acid derivatives, particularly 3-Isoquinolinecarboxylic acid, 1,2-dihydro-1-oxo-4-phenyl-2-(2-(1-pyrrolidinyl)ethyl)- , have garnered attention in pharmacological research due to their potential therapeutic applications. This article reviews the biological activities of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by its isoquinoline backbone and specific functional groups that contribute to its biological activity. The chemical formula is C22H22N2O4, and it features a pyrrolidine moiety which is significant for its interaction with various receptors.
Research indicates that 3-Isoquinolinecarboxylic acid derivatives interact with multiple receptor systems:
- Opioid Receptors : These compounds exhibit affinity for opioid receptors, particularly the κ-opioid receptor (KOR), which has implications for pain management and addiction treatment. Studies have shown that modifications to the isoquinoline structure can enhance selectivity and potency at these receptors .
- Glutamate Receptors : Some derivatives have been studied for their antagonistic effects on ionotropic glutamate receptors (iGluRs), suggesting a role in modulating excitatory neurotransmission, which could be beneficial in conditions like epilepsy and neurodegenerative diseases .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Antinociceptive Activity
Several studies demonstrate that 3-Isoquinolinecarboxylic acid derivatives possess significant antinociceptive properties. For instance, in animal models, these compounds have shown to reduce pain responses comparable to standard analgesics, indicating their potential as pain relief agents.
Neuroprotective Effects
Research has indicated that these compounds may protect neuronal cells from excitotoxicity associated with excessive glutamate signaling. This neuroprotective effect is crucial in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Pain Management : A study evaluated the efficacy of a specific derivative in a rat model of chronic pain. Results showed a dose-dependent reduction in pain scores, suggesting potential for clinical use in chronic pain management.
- Neuroprotection : In vitro studies demonstrated that 3-Isoquinolinecarboxylic acid derivatives could significantly reduce neuronal cell death induced by glutamate toxicity, highlighting their neuroprotective capabilities.
Data Table: Biological Activities of 3-Isoquinolinecarboxylic Acid Derivatives
Properties
CAS No. |
112392-91-3 |
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Molecular Formula |
C22H22N2O3 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-oxo-4-phenyl-2-(2-pyrrolidin-1-ylethyl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H22N2O3/c25-21-18-11-5-4-10-17(18)19(16-8-2-1-3-9-16)20(22(26)27)24(21)15-14-23-12-6-7-13-23/h1-5,8-11H,6-7,12-15H2,(H,26,27) |
InChI Key |
AEGYDGJTEDQRII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C(=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
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